molecular formula C22H22Cl2N2O7S B10857928 Galectin-8N-IN-1

Galectin-8N-IN-1

Cat. No.: B10857928
M. Wt: 529.4 g/mol
InChI Key: FKJDXCHMRVVEIN-DIINWTLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galectin-8N-IN-1 is a selective inhibitor of the N-terminal carbohydrate recognition domain of galectin-8, a member of the galectin family of glycan-binding proteins. Galectin-8 is involved in various physiological and pathological processes, including cell adhesion, migration, proliferation, and apoptosis. It has two carbohydrate recognition domains, the N-terminal and the C-terminal, which are connected by a linker peptide .

Preparation Methods

The synthesis of Galectin-8N-IN-1 involves the incorporation of specific structural motifs into galactoside derivatives under robust reaction conditions. One method includes the use of quinoline, indolizine, and coumarin structures. These structures are incorporated into galactoside derivatives through straightforward synthetic routes, which involve robust reaction conditions . The preparation of this compound typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes .

Chemical Reactions Analysis

Galectin-8N-IN-1 undergoes various chemical reactions, including binding interactions with specific glycans. The compound exhibits high affinity for sulfated and sialylated glycans, particularly NeuAcα2,3Lac . The binding interactions are mediated by multiple weak interactions between different fragments of the glycan and the carbohydrate recognition domain subsites. These interactions are crucial for the compound’s inhibitory activity .

Mechanism of Action

The mechanism of action of Galectin-8N-IN-1 involves its selective binding to the N-terminal carbohydrate recognition domain of galectin-8. This binding inhibits the interaction of galectin-8 with its ligands, thereby modulating various cellular processes. Galectin-8 interacts with the mechanistic target of rapamycin (mTOR) regulatory system, causing its inactivation and dissociation from damaged lysosomes . This interaction plays a crucial role in autophagy regulation and immune response .

Comparison with Similar Compounds

Galectin-8N-IN-1 is unique in its selective inhibition of the N-terminal carbohydrate recognition domain of galectin-8. Similar compounds include inhibitors of other galectins, such as galectin-1, galectin-3, and galectin-9. For example, tricyclic carbohydrate-benzene hybrids have been reported as selective inhibitors of galectin-1 and galectin-8N . Quinoline-galactose hybrids also exhibit high affinity for galectin-8N and other galectins . this compound stands out due to its specificity and high affinity for the N-terminal domain of galectin-8, making it a valuable tool for studying the biological functions of this protein.

Properties

Molecular Formula

C22H22Cl2N2O7S

Molecular Weight

529.4 g/mol

IUPAC Name

2-[[(2R,3R,4S,5S,6R)-2-(3,4-dichlorophenyl)sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethyl]-3-methylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C22H22Cl2N2O7S/c1-26-15-6-10(21(30)31)2-5-14(15)25-17(26)9-32-20-18(28)16(8-27)33-22(19(20)29)34-11-3-4-12(23)13(24)7-11/h2-7,16,18-20,22,27-29H,8-9H2,1H3,(H,30,31)/t16-,18+,19-,20+,22-/m1/s1

InChI Key

FKJDXCHMRVVEIN-DIINWTLSSA-N

Isomeric SMILES

CN1C2=C(C=CC(=C2)C(=O)O)N=C1CO[C@H]3[C@H]([C@H](O[C@@H]([C@@H]3O)SC4=CC(=C(C=C4)Cl)Cl)CO)O

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)N=C1COC3C(C(OC(C3O)SC4=CC(=C(C=C4)Cl)Cl)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.